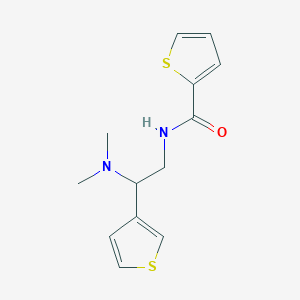![molecular formula C19H14BrN3O2S B2481366 (Z)-N-(6-アセチルアミノ-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イリデン)-2-ブロモベンゾアミド CAS No. 865182-83-8](/img/structure/B2481366.png)
(Z)-N-(6-アセチルアミノ-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イリデン)-2-ブロモベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a useful research compound. Its molecular formula is C19H14BrN3O2S and its molecular weight is 428.3. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! 以下は、(Z)-N-(6-アセチルアミノ-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イリデン)-2-ブロモベンゾアミド(別名、2-ブロモ-N-[(2Z)-6-アセチルアミノ-3-(プロプ-2-イン-1-イル)-2,3-ジヒドロ-1,3-ベンゾチアゾール-2-イリデン]ベンゾアミド)の科学研究における用途に関する包括的な分析です。
抗がん研究
この化合物は、がん細胞増殖に関与する特定の酵素や経路を阻害する能力により、抗がん研究において可能性を示しています。 そのユニークな構造により、がん細胞DNAと相互作用することができ、アポトーシス(プログラムされた細胞死)および腫瘍増殖の阻害につながる可能性があります .
神経保護剤
研究によると、この化合物の誘導体は神経保護剤として役立つ可能性があります。 パーキンソン病などの神経変性疾患に関与するモノアミンオキシダーゼB(MAO-B)などの酵素を阻害することができます。 この阻害は、酸化ストレスを軽減し、神経細胞を保護するのに役立ちます .
抗菌活性
この化合物は、その抗菌特性について研究されています。 その構造により、細菌の細胞壁を破壊し、さまざまな細菌株の増殖を阻害することができます。 これは、特に耐性菌株に対する新しい抗生物質の開発のための潜在的な候補となっています .
抗炎症用途
研究によると、この化合物は炎症性経路を調節することができ、抗炎症薬の潜在的な候補となっています。 プロ炎症性サイトカインの産生を阻害し、さまざまなモデルで炎症を軽減することができます .
酵素阻害研究
この化合物は、特に代謝経路に関与する酵素の酵素阻害研究に役立ちます。 酵素活性部位に結合する能力により、酵素動力学の研究や治療目的のための酵素阻害剤の開発のための貴重なツールとなっています .
光線力学療法
この化合物は、がん治療における光線力学療法(PDT)に潜在的な用途があります。 その構造により、光で活性化されると、がん細胞を殺すことができる活性酸素種(ROS)を生成できる光増感剤として機能します .
ドラッグデリバリーシステム
この化合物は、ドラッグデリバリーシステムの開発に使用できます。 その化学的特性により、さまざまな薬物分子と結合することができ、その安定性を高め、特定の組織や細胞を標的とすることができます .
生化学プローブ
そのユニークな化学構造により、この化合物はさまざまな生物学的プロセスを研究するための生化学プローブとして使用できます。 タンパク質、核酸、その他の生体分子間の相互作用の理解に役立ちます .
これらの用途は、(Z)-N-(6-アセチルアミノ-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イリデン)-2-ブロモベンゾアミドが科学研究において持つ多様性と可能性を浮き彫りにしています。 各分野は、さらなる探求と開発のための独自の洞察と機会を提供します。
特性
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZHZIBCHBNDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2481285.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(piperidine-1-carbonyl)quinoline](/img/structure/B2481299.png)
![5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)
![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)

